4-(3-Bromophenyl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromophenyl)-4-oxobutanoic acid is an organic compound that belongs to the class of aromatic ketones It features a bromophenyl group attached to a butanoic acid backbone with a ketone functional group
Mechanism of Action
Target of Action
It’s known that bromophenyl compounds are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the bromophenyl compound acts as an electrophile . The reaction involves the oxidative addition of the bromophenyl compound to a palladium catalyst, forming a new palladium-carbon bond . This is followed by a transmetalation step, where a nucleophilic organoboron reagent is transferred to the palladium .
Biochemical Pathways
Bromophenyl compounds are known to participate in various organic reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
It’s known that bromophenyl compounds can participate in various organic reactions, potentially leading to the formation of new compounds .
Action Environment
The suzuki-miyaura cross-coupling reaction, in which bromophenyl compounds are often used, is known for its mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-4-oxobutanoic acid typically involves the bromination of phenylbutanoic acid derivatives. One common method includes the Friedel-Crafts acylation of 3-bromobenzene with succinic anhydride, followed by hydrolysis to yield the desired product. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: this compound can be converted to 4-(3-Bromophenyl)butanoic acid.
Reduction: The reduction of the ketone group yields 4-(3-Bromophenyl)-4-hydroxybutanoic acid.
Substitution: Substitution of the bromine atom can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Bromophenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-4-oxobutanoic acid: Similar structure but with the bromine atom in the para position.
4-(3-Chlorophenyl)-4-oxobutanoic acid: Similar structure with a chlorine atom instead of bromine.
4-(3-Methylphenyl)-4-oxobutanoic acid: Similar structure with a methyl group instead of bromine.
Uniqueness
4-(3-Bromophenyl)-4-oxobutanoic acid is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and interactions compared to its para-substituted or differently substituted analogs. This positional isomerism can lead to differences in biological activity and chemical behavior, making it a compound of interest for further study.
Properties
IUPAC Name |
4-(3-bromophenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6H,4-5H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMSZUNULHZOJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427281 |
Source
|
Record name | 4-(3-bromophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62903-13-3 |
Source
|
Record name | 4-(3-bromophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.